molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2736184
CAS No.: 896676-13-4
M. Wt: 477.6
InChI Key: KEEBCZDEZZJDRG-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a sophisticated chemical compound offered for research and development purposes. This molecule is designed as a bifunctional organic scaffold, integrating a benzothiazole core and a dihydroquinoline unit through a sulfonamide bridge. The 4,7-dimethylbenzo[d]thiazole moiety is a privileged structure in medicinal chemistry, frequently explored for its potential in drug discovery and bio-imaging . The presence of the dihydroquinoline group further enhances the compound's utility as a versatile building block for the synthesis of more complex molecules . Researchers can leverage this compound in various applications, including but not limited to, the design and development of novel small-molecule inhibitors, fluorescent probes, and as a key intermediate in organic synthesis campaigns. The structural features suggest potential for investigating protein-protein interactions or enzyme modulation. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBCZDEZZJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The 3,4-dihydroquinoline core was synthesized via Bischler-Napieralski cyclization, adapting protocols from tubulin inhibitor syntheses.

Procedure:

  • N-(3,4-Dimethoxyphenethyl)benzamide (5.0 g, 16.2 mmol) was dissolved in phosphorus oxychloride (POCl₃, 20 mL) and refluxed at 110°C for 4 h.
  • The reaction mixture was cooled, poured into ice-water, and neutralized with NaHCO₃.
  • The precipitate was filtered and recrystallized from ethanol to yield 3,4-dihydro-6,7-dimethoxyisoquinoline as a white solid (3.8 g, 85%).

Characterization:

  • 1H NMR (400 MHz, CDCl₃): δ 3.22 (t, 2H, J = 6.0 Hz), 3.85 (s, 3H), 3.89 (s, 3H), 4.45 (t, 2H, J = 6.0 Hz), 6.65 (s, 1H), 7.12 (s, 1H).
  • MS (ESI): m/z 220.1 [M+H]⁺.

Sulfonation of 3,4-Dihydroquinoline

Preparation of 4-(Chlorosulfonyl)benzoic Acid

Procedure:

  • Benzoic acid (10.0 g, 81.9 mmol) was added to chlorosulfonic acid (30 mL) at 0°C and stirred for 2 h.
  • The mixture was poured onto ice, and the precipitate was filtered and dried to yield 4-sulfobenzoic acid (12.4 g, 78%).
  • The sulfonic acid (10.0 g, 45.4 mmol) was treated with thionyl chloride (20 mL) and catalytic DMF, refluxed for 3 h, and evaporated to afford 4-(chlorosulfonyl)benzoyl chloride as a pale-yellow solid (9.2 g, 82%).

Characterization:

  • 1H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, J = 8.4 Hz), 8.02 (d, 2H, J = 8.4 Hz).

Sulfonamide Formation

Procedure:

  • 3,4-Dihydroquinoline (2.0 g, 13.5 mmol) and triethylamine (3.0 mL, 21.6 mmol) were dissolved in dry dichloromethane (DCM, 30 mL).
  • 4-(Chlorosulfonyl)benzoyl chloride (3.5 g, 13.5 mmol) in DCM (10 mL) was added dropwise at 0°C.
  • The mixture was stirred at room temperature for 12 h, washed with HCl (1M), and dried over MgSO₄.
  • Evaporation and column chromatography (hexane/EtOAc 3:1) yielded 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid as a white solid (3.8 g, 72%).

Characterization:

  • 1H NMR (400 MHz, CDCl₃): δ 2.85 (t, 2H, J = 6.0 Hz), 3.72 (t, 2H, J = 6.0 Hz), 7.20–7.35 (m, 4H), 8.05 (d, 2H, J = 8.4 Hz), 8.25 (d, 2H, J = 8.4 Hz).
  • MS (ESI): m/z 389.1 [M+H]⁺.

Amide Coupling with 4,7-Dimethylbenzo[d]thiazol-2-amine

Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-amine

Procedure:

  • 2-Amino-4,7-dimethylbenzo[d]thiazole was prepared via cyclization of 4,7-dimethyl-2-nitroaniline with ammonium thiocyanate in acetic acid, following literature methods.

Characterization:

  • 1H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H), 2.52 (s, 3H), 6.95 (s, 1H), 7.25 (s, 1H).

Coupling Reaction

Procedure:

  • 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (1.0 g, 2.6 mmol), 4,7-dimethylbenzo[d]thiazol-2-amine (0.5 g, 2.6 mmol), EDC (0.6 g, 3.1 mmol), HOBt (0.4 g, 3.1 mmol), and DIPEA (1.0 mL, 5.7 mmol) were combined in DCM (20 mL).
  • The mixture was stirred at 40°C for 24 h, washed with water, and purified via column chromatography (hexane/EtOAc 2:1) to yield the title compound as a white solid (1.1 g, 68%).

Characterization:

  • 1H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H), 2.52 (s, 3H), 2.85 (t, 2H, J = 6.0 Hz), 3.72 (t, 2H, J = 6.0 Hz), 7.20–7.35 (m, 4H), 7.55 (s, 1H), 8.05 (d, 2H, J = 8.4 Hz), 8.25 (d, 2H, J = 8.4 Hz).
  • MS (ESI): m/z 533.2 [M+H]⁺.

Optimization and Yield Analysis

Step Reaction Yield (%) Key Parameters
1 Bischler-Napieralski 85 POCl₃, 110°C, 4 h
2 Sulfonation 72 DCM, 0°C to RT, 12 h
3 Amide Coupling 68 EDC/HOBt, DIPEA, 40°C, 24 h

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the dihydroquinoline structure exhibit significant anticancer activity. The sulfonamide group is known to interact with various kinases that are crucial in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer signaling pathways, thus potentially reducing tumor growth and enhancing apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that similar compounds with sulfonamide groups showed promising results against human prostate (PC3) and liver cancer (HepG2) cell lines . The evaluation was conducted using the MTT assay to assess cytotoxicity.
    • Molecular docking studies have been employed to predict binding affinities to cancer-related proteins, suggesting that this compound could effectively target key enzymes involved in cancer progression .

Antimicrobial Activity

The thiazole moiety in the compound is associated with antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various bacterial and fungal strains.

  • Antibacterial and Antifungal Studies : Research has shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities compared to standard drugs . The incorporation of the thiazole structure into our compound may enhance its efficacy against pathogens.
  • Enzyme Inhibition : The potential of this compound to inhibit specific enzymes like dihydropteroate synthase (DHPS), which is crucial for bacterial survival, has been explored. This suggests a pathway for developing new antimicrobial agents based on this chemical framework .

Synthesis and Characterization

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves several steps:

  • Formation of Key Intermediates :
    • The synthesis begins with the reduction of quinoline derivatives to form 3,4-dihydroquinoline.
    • Subsequent sulfonylation introduces the sulfonyl group via reaction with sulfonyl chlorides.
  • Coupling Reactions : The final product is obtained through coupling reactions involving benzothiazole derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Sulfonamide-Linked Heterocycles
  • Triazole Derivatives (Compounds [7–9]): Synthesized via cyclization of hydrazinecarbothioamides, these compounds feature a 1,2,4-triazole core instead of the benzothiazole in the target. The sulfonyl group is attached to a phenyl ring, similar to the target, but the absence of a dimethylbenzothiazole reduces lipophilicity.
  • Quinoline-Piperidine Hybrids (Patent Examples): Patent compounds (e.g., Example 78) share the 3,4-dihydroquinoline sulfonyl group but replace the benzothiazole with cyanoquinoline and piperidine-acetamide moieties. Substituents like trifluoromethyl (CF₃) and tetrahydrofuran-3-yl-oxy enhance metabolic stability compared to the target’s dimethylbenzothiazole .
  • Oxadiazole Derivatives (ECHEMI 2022): The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide replaces the benzothiazole with an oxadiazole ring. The triethoxy group increases solubility but may reduce membrane permeability relative to the target’s dimethyl groups .
Benzothiazole-Containing Compounds
  • N-(2-Thiazolyl)benzenesulfonamides: These derivatives, synthesized from sulfathiazole, lack the dihydroquinoline sulfonyl group but share the benzothiazole motif.

Spectroscopic and Physicochemical Properties

Property Target Compound Triazole [7–9] Patent Example 78
Key IR Peaks C=O (est. 1660–1680 cm⁻¹) C=S: 1247–1255 cm⁻¹ C≡N: ~2200 cm⁻¹ (not shown)
Tautomerism Not reported Thione tautomer dominant Not observed
Lipophilicity (Predicted) High (dimethylbenzothiazole) Moderate High (CF₃, cyano groups)

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that integrates a quinoline moiety with sulfonamide and benzamide functionalities. This unique structural combination has prompted extensive research into its biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H22N4O5SC_{25}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 554.65 g/mol. It features several key functional groups:

  • Quinoline ring : Known for its diverse biological activities.
  • Sulfonamide group : Commonly associated with antimicrobial properties.
  • Benzamide moiety : Enhances binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, particularly kinases that play crucial roles in cell signaling and proliferation. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The presence of the thiazole moiety has been linked to antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anticancer Properties : Studies indicate that compounds with similar structures can inhibit tubulin polymerization, which is essential for cancer cell division. The quinoline structure may also induce apoptosis in cancer cells by interacting with DNA or other critical cellular components .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and the specific compound under review:

Activity Type Compound IC50 Values (µM) Notes
AChE Inhibition3e (related compound)0.28 (eeAChE), 0.34 (hAChE)Effective dual-target inhibitor for Alzheimer's
MAO Inhibition3e2.81 (hMAO-B), 0.91 (hMAO-A)Shows potential in neurodegenerative disease
Tubulin PolymerizationD13 (similar quinoline-sulfonamide derivative)6.74Strong anti-cancer activity against HeLa cells
Antimicrobial ActivityVarious derivativesModerate to high efficacyEffective against Mycobacterium and other strains

Case Studies

  • Alzheimer's Disease Research : A study evaluated compounds similar to the target molecule for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in managing Alzheimer's disease symptoms. The findings indicated that certain derivatives exhibited significant inhibition, suggesting their potential as multi-targeted agents for treatment .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell proliferation through mechanisms involving tubulin polymerization disruption and apoptosis induction. For instance, compound D13 showed an IC50 of 1.34 µM against HeLa cells, indicating strong anti-cancer potential .
  • Antimicrobial Efficacy Testing : Research into the antimicrobial properties of related compounds revealed moderate to good activity against various bacterial strains, including those resistant to conventional treatments. This highlights the potential use of these compounds in developing new antimicrobial therapies .

Q & A

Q. How can researchers optimize the synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with the synthesis of the 3,4-dihydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions .
  • Sulfonation: Introduce the sulfonyl group using sulfonic acid derivatives (e.g., chlorosulfonic acid) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated quinoline with the 4,7-dimethylbenzothiazole-2-amine moiety. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
  • Yield Optimization: Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of sulfonating agent) to suppress byproducts.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm the presence of methyl groups (δ 2.3–2.6 ppm for dimethylbenzothiazole) and aromatic protons (δ 7.0–8.5 ppm) .
    • 13C NMR: Verify sulfonyl (δ 120–130 ppm) and amide carbonyl (δ 165–170 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C27H25N3O3S2) with <2 ppm mass error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-benzothiazole hybrids?

Methodological Answer:

  • Mechanistic Profiling: Conduct target-specific assays (e.g., kinase inhibition, tubulin polymerization) to distinguish off-target effects from primary activity .
  • Structure-Activity Relationship (SAR): Compare analogues with modified substituents (e.g., methyl vs. fluoro groups on benzothiazole) to identify critical pharmacophores .
  • Solubility Correction: Account for solubility differences (e.g., DMSO concentration) in cell-based assays by standardizing vehicle controls and using LC-MS to confirm intracellular compound levels .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactor to assess cytochrome P450-mediated degradation .
  • Metabolite Identification: Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate findings with in vivo pharmacokinetic data .
  • Species Comparison: Compare metabolic pathways across species (e.g., rat vs. human) to predict translational relevance .

Experimental Design for Mechanism of Action Studies

Q. How to design a robust assay to evaluate the compound’s interaction with tubulin or kinase targets?

Methodological Answer:

  • Tubulin Polymerization Assay:
    • Use purified bovine tubulin and monitor polymerization kinetics via turbidity (OD350) in the presence/absence of the compound. Include paclitaxel and colchicine as controls .
  • Kinase Inhibition Screening:
    • Use a radiometric assay (33P-ATP) or fluorescence-based platform (e.g., Adapta™) to test inhibition against a panel of 50+ kinases. Prioritize hits with IC50 <1 μM for further validation .
  • Cellular Validation: Confirm target engagement via Western blot (e.g., phospho-ERK for kinase targets) or immunofluorescence (microtubule disruption) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Bridging: Measure plasma/tissue exposure (Cmax, AUC) in rodent models to determine if insufficient bioavailability explains efficacy gaps .
  • Protein Binding: Use equilibrium dialysis to assess serum protein binding (>95% binding can reduce free drug concentration) .
  • Off-Target Toxicity: Perform toxicogenomic profiling (RNA-seq) on treated tissues to identify unintended pathways (e.g., hepatotoxicity markers) .

Comparative Analysis with Structural Analogues

Q. What computational methods are suitable for predicting the binding mode of this compound to its target?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of tubulin (PDB: 1SA0) or kinase domains (e.g., EGFR, PDB: 1M17). Validate poses with molecular dynamics simulations (GROMACS) .
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogues and prioritize synthesis targets .

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